molecular formula C14H8F4O3 B597489 3-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid CAS No. 1261591-90-5

3-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid

Cat. No.: B597489
CAS No.: 1261591-90-5
M. Wt: 300.209
InChI Key: PFHLHRKORORKAB-UHFFFAOYSA-N
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Description

3-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid is a sophisticated fluorinated aromatic building block designed for advanced research and development in medicinal chemistry and drug discovery. The strategic incorporation of both fluorine and trifluoromethoxy substituents on the biphenyl scaffold is known to significantly influence the physicochemical properties of a molecule, potentially enhancing its metabolic stability, membrane permeability, and binding affinity to biological targets . This compound is of particular interest for constructing novel small-molecule libraries aimed at targeting a wide range of diseases. Fluorinated benzoic acid derivatives serve as key intermediates in the development of active pharmaceutical ingredients (APIs) for various therapeutic areas, including oncology and antimicrobial applications . Researchers can leverage this compound as a critical precursor in the synthesis of more complex molecules, such as protease inhibitors, receptor modulators, and DNA-intercalating agents. Its structural features make it a valuable candidate for exploring new chemical space in the quest for first-in-class therapeutics, especially against multidrug-resistant pathogens and novel cancer targets . This product is intended for research use only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O3/c15-11-7-8(13(19)20)5-6-9(11)10-3-1-2-4-12(10)21-14(16,17)18/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHLHRKORORKAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(=O)O)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718605
Record name 2-Fluoro-2'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261591-90-5
Record name 2-Fluoro-2'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

The biaryl backbone of 3-fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid is typically assembled via Suzuki-Miyaura coupling. This reaction couples a halogenated benzoic acid precursor (e.g., methyl 4-bromo-3-fluorobenzoate) with 2-(trifluoromethoxy)phenylboronic acid. Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loading.

  • Base : K₂CO₃ or Cs₂CO₃ in a 2:1 molar ratio relative to the boronic acid.

  • Solvent : Tetrahydrofuran (THF) or toluene at reflux (80–110°C).

  • Reaction time : 12–24 hours under inert atmosphere.

Representative Yield Data

PrecursorBoronic AcidYield (%)Purity (HPLC)
Methyl 4-bromo-3-fluorobenzoate2-(trifluoromethoxy)phenylboronic acid58–65>90%

Fluorination and Functional Group Interconversion

Nucleophilic Aromatic Fluorination

Hydrolysis of Ester Intermediates

Saponification for Carboxylic Acid Formation

The final step converts ester-protected intermediates to the free acid using alkaline hydrolysis:

  • Reagent : 2M NaOH in THF/H₂O (3:1 v/v).

  • Conditions : Reflux for 3–5 hours.

  • Workup : Acidification to pH 2–3 with HCl, followed by filtration and drying.

Process Metrics

Starting EsterNaOH ConcentrationReaction TimeAcid Yield (%)
Methyl 3-fluoro-4-[2-(trifluoromethoxy)phenyl]benzoate2M4 hours85–90

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Large-scale synthesis employs flow chemistry to enhance reproducibility and safety:

  • Residence time : 15–30 minutes at 120°C.

  • Catalyst recycling : Pd-coated microchannel reactors reduce metal leaching.

  • Throughput : 1–2 kg/day per reactor module.

Purification Techniques

  • Crystallization : Ethanol/water (7:3) yields 98% pure product after two recrystallizations.

  • Chromatography : Reserved for pharmaceutical-grade material using silica gel with ethyl acetate/hexane.

Comparative Analysis of Synthetic Routes

Cost-Benefit Evaluation

MethodAdvantagesLimitations
Suzuki-Miyaura CouplingHigh regioselectivity, scalabilityPd catalyst cost
Nucleophilic FluorinationAtom-economic, mild conditionsRequires cryogenic temperatures
Flow ChemistryRapid, safe, high yieldHigh initial capital investment

Quality Control and Analytical Validation

Purity Assessment

  • HPLC : C18 column, acetonitrile/0.1% TFA gradient (95% purity threshold).

  • NMR : ¹⁹F NMR confirms trifluoromethoxy group integrity (δ −58 to −60 ppm).

Stability Profiling

  • Thermal stability : Decomposition onset at 210°C (TGA).

  • Solution stability : <5% degradation in DMSO over 30 days (25°C) .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce alcohols or amines

Scientific Research Applications

3-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity for these targets. Additionally, these groups can influence the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Key Observations:

Replacement of -OCF₃ with -CF₃ (as in 3-fluoro-4-(trifluoromethyl)benzoic acid) reduces steric bulk but maintains strong electron-withdrawing effects, which may influence solubility and reactivity .

Molecular Weight and Complexity :

  • The target compound’s molecular weight is expected to exceed 300 g/mol due to the additional phenyl ring, compared to simpler derivatives like 3-fluoro-4-(trifluoromethyl)benzoic acid (226.11 g/mol) .

Biological Activity

3-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid is a compound of significant interest due to its unique fluorinated structure, which enhances its biological activity. The presence of trifluoromethoxy and fluoro substituents contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

  • Molecular Formula : C14H8F4O3
  • Molecular Weight : 300.21 g/mol
  • Storage Conditions : Recommended storage at -20°C to maintain stability .

The biological activity of this compound can be attributed to its ability to interact with biological targets through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways critical in disease processes.
  • Antimicrobial Properties : Studies suggest that compounds with similar structures exhibit antimicrobial activity, which could be explored further for this compound.
  • Modulation of Receptor Activity : The trifluoromethoxy group may enhance binding affinity to certain receptors, influencing signaling pathways involved in various diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialPotential inhibition of bacterial growth
Enzyme InhibitionInhibition of soluble epoxide hydrolase (sEH)
Anti-inflammatoryModulation of inflammatory pathways
CytotoxicityInduced apoptosis in cancer cell lines

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of fluorinated compounds similar to this compound. Results indicated that these compounds inhibited the growth of various bacterial strains, suggesting potential therapeutic applications in treating infections .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of soluble epoxide hydrolase (sEH) by derivatives containing trifluoromethyl groups. The incorporation of fluorine atoms significantly increased potency against sEH, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 3: Anti-inflammatory Effects

Investigations into the anti-inflammatory properties demonstrated that compounds with similar structures could modulate cytokine production and reduce inflammation in vitro. This suggests potential applications in inflammatory diseases .

Research Findings

Recent studies have emphasized the role of fluorinated compounds in drug design, particularly their ability to enhance metabolic stability and bioavailability. The electronegative nature of fluorine atoms contributes to stronger interactions with biological targets, leading to improved pharmacological profiles.

  • Structure-Activity Relationship (SAR) : SAR studies indicate that the introduction of trifluoromethoxy groups can significantly enhance the potency and selectivity of compounds against specific targets.
  • Pharmacokinetics : Preliminary data suggest favorable pharmacokinetic properties for this compound, including increased half-life and bioavailability compared to non-fluorinated analogs .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid?

  • Methodological Answer : The compound can be synthesized via sequential cross-coupling reactions. A typical approach involves:

Nucleophilic aromatic substitution : Fluorination of a precursor using KF or CsF in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) .

Suzuki-Miyaura coupling : Introduction of the trifluoromethoxy-substituted phenyl group using Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids under inert conditions .

Hydrolysis : Conversion of ester intermediates to the carboxylic acid using NaOH or LiOH in aqueous THF/MeOH .

  • Key Data :

IntermediateYield (%)Purity (HPLC)Reference
Fluorinated precursor65–75>95%
Coupled intermediate50–60>90%

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Monitor purity using C18 columns with UV detection (λ = 254 nm); mobile phase: acetonitrile/water (0.1% TFA) .
  • NMR : Confirm substitution patterns (e.g., ¹⁹F NMR for fluorine environments, ¹H NMR for aromatic protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected m/z: ~330.2 for [M-H]⁻) .

Q. What are the critical solubility considerations for this compound in biological assays?

  • Methodological Answer :

  • Solubility Profile : Limited aqueous solubility (≤10 µM in PBS); use DMSO for stock solutions (≤10 mM). For in vitro assays, optimize with co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) .
  • Stability : Monitor degradation in DMSO stocks over 72 hours via HPLC to ensure <5% degradation .

Advanced Research Questions

Q. How does the electronic effect of the trifluoromethoxy group influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer :

  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to assess electron-withdrawing effects on the benzoic acid moiety. The trifluoromethoxy group increases electrophilicity, enhancing interactions with target enzymes .
  • Experimental Validation : Compare binding affinities (IC₅₀) of analogs with/without the trifluoromethoxy group using SPR or fluorescence polarization assays .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, ECHA) and apply statistical weighting to account for assay variability .

Dose-Response Validation : Re-test conflicting results under standardized conditions (e.g., fixed cell lines, consistent ATP levels for kinase assays) .

  • Example : Discrepancies in IC₅₀ values for kinase inhibition (2–10 µM) were resolved by controlling for cellular redox state .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to predict CYP450 metabolism sites. Introduce steric hindrance (e.g., methyl groups) near labile positions .
  • In Silico Docking : Identify metabolically stable analogs by simulating interactions with hepatic enzymes (e.g., CYP3A4) .

Q. What crystallographic challenges arise during structural elucidation of this compound?

  • Methodological Answer :

  • Crystal Growth : Use slow vapor diffusion (e.g., ether into DCM solution) to obtain single crystals. The trifluoromethoxy group often disrupts crystal packing, requiring iterative solvent screening .
  • X-ray Diffraction : Resolve disorder in the trifluoromethoxy moiety using high-resolution data (≤1.0 Å) and anisotropic refinement .

Data Contradiction Analysis

Q. Why do studies report varying efficacy in Alzheimer’s disease models despite similar structural motifs?

  • Methodological Answer :

  • Target Selectivity : Differences in blood-brain barrier (BBB) penetration (logP = 2.5–3.0 vs. optimal logP < 2.0) may explain efficacy gaps .
  • Metabolite Interference : Active metabolites (e.g., hydroxylated derivatives) with divergent activity profiles require LC-MS/MS quantification in vivo .

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